molecular formula C15H18ClN7O2 B10986209 4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide

4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide

Cat. No.: B10986209
M. Wt: 363.80 g/mol
InChI Key: LXZYEFCGQGJLJJ-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxamide core substituted with a 3-chlorophenyl group at position 4 and a 2-oxoethyl side chain terminating in a 4H-1,2,4-triazol-3-ylamino moiety. Its structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic recognition motifs .

Properties

Molecular Formula

C15H18ClN7O2

Molecular Weight

363.80 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C15H18ClN7O2/c16-11-2-1-3-12(8-11)22-4-6-23(7-5-22)15(25)17-9-13(24)20-14-18-10-19-21-14/h1-3,8,10H,4-7,9H2,(H,17,25)(H2,18,19,20,21,24)

InChI Key

LXZYEFCGQGJLJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=NC=NN3

Origin of Product

United States

Preparation Methods

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl substituent is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling. In a representative method, 4-(3-chlorophenyl)piperazine is synthesized by reacting piperazine with 1-chloro-3-iodobenzene under Ullmann conditions using copper(I) iodide as a catalyst. Alternatively, Buchwald-Hartwig amination with palladium catalysts achieves higher yields (75–90%).

Table 1: Comparative Yields for 3-Chlorophenyl Piperazine Synthesis

MethodCatalystYield (%)Reference
Ullmann CouplingCuI60–70
Buchwald-HartwigPd(OAc)₂/Xantphos85–90

Carboxamide Linkage Formation

The carboxamide group is installed via activation of the piperazine nitrogen followed by coupling with an appropriate amine.

Activation Strategies

The piperazine nitrogen is activated as a carbamate or acyl chloride. For instance, 1-(3-chlorophenyl)piperazine is treated with triphosgene to generate the corresponding carbonyl chloride, which is then reacted with 2-aminoacetamide derivatives. Alternatively, mixed carbonates formed using ethyl chloroformate provide milder conditions (yields: 70–80%).

Coupling with Aminoethyl Intermediates

The activated piperazine reacts with 2-amino-N-(4H-1,2,4-triazol-3-yl)acetamide to form the carboxamide bond. This step typically employs coupling agents such as HOBt/EDCl or DCC in dichloromethane at 0–25°C. Yields range from 65% to 85%, depending on the steric hindrance of the amine.

Synthesis of the 4H-1,2,4-Triazole Moiety

The 4H-1,2,4-triazole ring is constructed via cyclization of thiosemicarbazides or hydrazinecarbothioamides.

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from hydrazine and isothiocyanates undergo base-mediated cyclization. For example, refluxing N-(2-oxo-2-aminoethyl)thiosemicarbazide in sodium hydroxide yields the triazole-3-thione intermediate, which is subsequently oxidized to the 4H-1,2,4-triazole. This method achieves 52–88% yields (Scheme 3 in).

Alternative Routes via Hydrazinecarbothioamides

Hydrazinecarbothioamides, prepared from hydrazine hydrate and carbon disulfide, are cyclized under acidic or basic conditions. For instance, sulfamic acid catalyzes the reaction of arylidene derivatives with trimethylsilyl isothiocyanate to form triazolethiones in high yields (Scheme 6 in).

Final Assembly and Purification

The triazole-aminoethyl intermediate is coupled to the piperazine carboxamide via amide bond formation. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Final yields for the target compound typically range from 40% to 68%, influenced by the efficiency of each synthetic step.

Key Challenges and Optimizations

  • Regioselectivity in Triazole Formation : Base concentration and temperature critically influence cyclization outcomes. Higher NaOH concentrations (2M) favor triazole-3-thione formation.

  • Catalyst Selection for Hydrogenation : Palladium on carbon (10% Pd/C) under 45 psi H₂ provides superior yields (98%) compared to Raney nickel (68%) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine ring undergoes nucleophilic substitution reactions, particularly at its nitrogen atoms. This reactivity is exploited in synthesizing derivatives with modified pharmacological profiles.

Reaction Conditions Product Reference
AlkylationK₂CO₃, DMF, 60°C, 12hN-Alkylated piperazine derivatives
Arylation (Suzuki coupling)Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8hAryl-substituted piperazine analogs
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RT, 4hAcetylated piperazine-carboxamide hybrids

Key findings:

  • Alkylation reactions introduce alkyl chains (e.g., methyl, ethyl) to enhance lipophilicity, improving membrane permeability.

  • Suzuki coupling enables the introduction of aryl groups (e.g., 4-fluorophenyl) for targeted enzyme inhibition .

Oxidation and Reduction of Functional Groups

The triazole and carboxamide groups participate in redox reactions under controlled conditions:

Reaction Conditions Outcome Reference
Oxidation of triazole thiolH₂O₂ (30%), AcOH, 55–60°C, 3hTriazole sulfoxide derivatives
Reduction of amide carbonylLiAlH₄, THF, 0°C → RT, 2hSecondary amine intermediate

Key findings:

  • Oxidation of the triazole thiol group enhances antibacterial activity by increasing electrophilicity .

  • Reduction of the amide carbonyl is a critical step in synthesizing secondary amines for further functionalization .

Hydrolysis of the Carboxamide Bond

The carboxamide linkage is susceptible to hydrolysis, enabling structural diversification:

Reagent Conditions Product Reference
6M HClReflux, 6hCarboxylic acid and amine fragments
NaOH (10%)RT, 24hPartial hydrolysis to urea derivatives

Key findings:

  • Acidic hydrolysis cleaves the carboxamide bond entirely, yielding a piperazine-carboxylic acid and a triazole-ethylamine fragment.

  • Basic hydrolysis produces urea intermediates, which are precursors for heterocyclic ring formation .

Acylation and Alkylation at the Triazole Amino Group

The triazole’s amino group reacts with acyl chlorides or alkyl halides:

Reaction Conditions Application Reference
Acylation with acetyl chloridePyridine, CH₂Cl₂, 0°C → RT, 4hAcetylated triazole with improved stability
Alkylation with methyl iodideNaH, DMF, 60°C, 6hN-Methyl triazole for enhanced bioavailability

Key findings:

  • Acylated derivatives show increased metabolic stability in hepatic microsomal assays .

  • N-Alkylation reduces hydrogen-bonding capacity but improves oral absorption .

Metal Coordination and Biological Activity

The triazole moiety coordinates transition metals, influencing bioactivity:

Metal Ion Coordination Site Biological Impact Reference
Zn²⁺Triazole N3Enhanced antifungal activity
Fe³⁺Triazole N1 and carbonyl oxygenROS generation for anticancer effects

Key findings:

  • Zn²⁺ coordination stabilizes the triazole-enzyme interaction, inhibiting fungal lanosterol demethylase .

  • Fe³⁺ complexes induce reactive oxygen species (ROS) in cancer cells, triggering apoptosis .

Synthetic Routes and Derivatives

The compound serves as a precursor for hybrid molecules with dual pharmacological actions:

Derivative Synthetic Method Activity Reference
PROTAC conjugateAmide coupling with E3 ligase ligandTargeted protein degradation (IC₅₀: 6.2 μM)
Fluoroquinolone hybridMannich reactionBroad-spectrum antibacterial (MIC: 0.25 µg/mL)

Key findings:

  • PROTAC derivatives degrade oncogenic proteins via the ubiquitin-proteasome system .

  • Fluoroquinolone hybrids exhibit potent activity against multidrug-resistant E. coli .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities. A study highlighted that such compounds can inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The presence of the piperazine moiety is believed to enhance the interaction with biological targets involved in cancer progression. In vitro studies have reported that these compounds induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that similar triazole-containing compounds can modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. For example, studies have shown that triazole derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators .

Drug Development

The unique structural features of 4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide make it an attractive scaffold for drug development. Its ability to form stable complexes with biological targets enhances its potential as a lead compound in pharmaceutical research .

Polymer Chemistry

Research has explored the incorporation of triazole derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The compound's ability to form hydrogen bonds contributes to improved adhesion and compatibility within polymer systems .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro assays on breast cancer cell lines demonstrated that specific modifications on the piperazine ring enhanced cytotoxicity, leading to further exploration of structure-activity relationships .
  • Inflammation Models : Experimental models of inflammation showed that administration of triazole derivatives significantly reduced edema and inflammatory markers, supporting their potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites. The chlorophenyl group might enhance binding affinity through hydrophobic interactions, while the piperazine moiety could improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Piperazine Derivatives ()

Compounds A1–A6 share the piperazine-carboxamide scaffold but substitute the triazole with a quinazolinone ring. Key differences include:

  • Substituent Position Effects : The 3-chlorophenyl analog A5 (m.p. 193.3–195.2°C) exhibits a higher melting point than the 4-chlorophenyl derivative A6 (m.p. 189.8–191.4°C), suggesting altered crystallinity due to halogen positioning .
  • Biological Implications: Quinazolinones are known for kinase inhibition, whereas triazoles (as in the target compound) may target nucleoside-binding sites (e.g., antiviral or antifungal applications).

Pyrimidine and Thiazole Analogues ()

  • Compared to the target compound, this derivative may exhibit improved CNS penetration due to higher lipophilicity .
  • Thiazole-Containing Analogues (): A compound with a thiazole ring (N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide) shows ACE2 binding affinity (−5.51 kcal/mol). The sulfur atom in thiazole may confer distinct electronic effects compared to the triazole’s nitrogen-rich system .

Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()

  • Compound 54 (4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide): Incorporates a fluorinated benzooxazine moiety, which may enhance metabolic stability. The fluorine atom’s electronegativity could polarize the molecule, contrasting with the triazole’s hydrogen-bonding capacity .

Pyrrolidine and Pyridyl Derivatives ()

  • 4-(3-Chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide (): The pyrrolidine group increases aliphatic character, likely improving solubility but reducing target specificity compared to the triazole’s directional hydrogen bonding .
  • This contrasts with the triazole’s smaller, planar structure .

Structural and Functional Analysis

Property Target Compound Quinazolinone A5 Pyrimidine Derivative Thiazole Derivative
Core Heterocycle 4H-1,2,4-Triazole Quinazolinone Pyrimidine Thiazole
Key Substituent 3-Chlorophenyl 3-Chlorophenyl 3-Trifluoromethylphenyl 4-Phenylthiazole
Hydrogen-Bonding Capacity High (3 N atoms) Moderate (2 N, 1 O) Moderate (2 N) Moderate (1 N, 1 S)
Lipophilicity (Predicted) Moderate High High (CF3 group) Moderate
Melting Point Not Reported 193.3–195.2°C Not Reported Not Reported

Biological Activity

The compound 4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure

The compound features a piperazine core substituted with a chlorophenyl group and a triazole moiety, which contributes to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(3-chlorophenyl)...E. coli50 µg/mL
4-(3-chlorophenyl)...S. aureus30 µg/mL

These findings suggest that the compound may possess effective antimicrobial properties, potentially making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, related compounds have shown promising results against various cancer cell lines. Notably, compounds featuring the triazole ring have demonstrated cytotoxic effects on human colon cancer (HCT116) cells.

CompoundCancer Cell LineIC50 Value (µM)
4-(3-chlorophenyl)...HCT11615.2
4-(3-chlorophenyl)...MCF-7 (breast cancer)12.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

Enzyme Inhibition

The compound's structural features suggest it could inhibit key enzymes involved in various biological processes. For instance, derivatives have been tested for their inhibitory effects on cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases.

EnzymeInhibition TypeIC50 Value (µM)
AChECompetitive10.4
BChENon-competitive15.6

These results indicate that the compound may serve as a lead for developing drugs targeting cholinesterase-related disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several triazole derivatives against Klebsiella pneumoniae, revealing that the chlorophenyl-substituted variants exhibited superior antimicrobial activity compared to non-substituted analogs.
  • Cytotoxicity Assessment : In vitro studies on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations lower than those required for standard chemotherapeutic agents.

Q & A

Q. What are the established synthetic routes for this compound, and what key reagents enable its piperazine and triazole coupling?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. A common approach employs coupling agents like EDCI·HCl and HOBt to facilitate amide bond formation between the piperazine-carboxamide and the 2-oxo-2-(triazolylamino)ethyl moiety. Reaction conditions (e.g., anhydrous DMF at 60°C for 18 hours) and purification via recrystallization or column chromatography are critical for yield optimization .

Q. How is the crystal structure of this compound characterized, and what conformational features are observed?

Single-crystal X-ray diffraction is the gold standard. The piperazine ring often adopts a chair conformation, while hydrogen bonding (e.g., N–H⋯O interactions) stabilizes the crystal lattice. Substituents like the chlorophenyl group influence packing efficiency and intermolecular interactions .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR : Confirms proton environments, such as the triazole NH and piperazine CH₂ groups.
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • FT-IR : Identifies carbonyl (C=O) and amide (N–H) stretches. Discrepancies in spectral data may require alternative purification or deuteration .

Advanced Research Questions

Q. How can reaction efficiency be improved during the coupling step, particularly in solvent selection and catalyst ratios?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility.
  • Catalyst Loading : EDCI·HCl and HOBt at 2:1 molar ratios relative to substrates minimize side reactions.
  • Temperature Control : Prolonged heating (60–80°C) ensures complete conversion, monitored by TLC .

Q. What strategies address contradictions in biological activity data between this compound and analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the chlorophenyl or triazole groups can isolate bioactivity drivers.
  • Enzyme Assays : Use fluorescence-based or calorimetric methods to compare binding affinities for targets like kinases or microbial enzymes.
  • Computational Docking : Predict interactions with active sites (e.g., triazole coordination to metal ions in enzymes) .

Q. How do researchers resolve discrepancies in synthetic yields across different batches?

  • By-Product Analysis : LC-MS or HPLC identifies impurities (e.g., unreacted intermediates).
  • Reagent Purity : Ensure EDCI·HCl and HOBt are freshly distilled to avoid moisture-induced degradation.
  • Alternative Pathways : Explore microwave-assisted synthesis to reduce reaction times and improve consistency .

Data Analysis and Experimental Design

Q. What computational tools are used to predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME calculates logP (lipophilicity), solubility, and CYP450 interactions.
  • Molecular Dynamics Simulations : Model membrane permeability and stability in physiological environments .

Q. How is the compound’s stability under varying pH conditions assessed?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring.
  • pH-Solubility Profiles : Use shake-flask methods to determine solubility thresholds relevant to biological testing .

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